molecular formula C18H15N3O B7553080 N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide

N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide

Cat. No. B7553080
M. Wt: 289.3 g/mol
InChI Key: OIMKMYMXJFKRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide, also known as NL-1, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NL-1 is a small molecule that belongs to the class of indole-2-carboxamides, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide is not fully understood. However, it has been suggested that N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide may exert its anti-cancer effects by inhibiting the activity of a protein known as heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 activity leads to the degradation of these oncogenic proteins, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has been shown to possess anti-inflammatory and analgesic properties. N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has also been shown to inhibit the activity of an enzyme known as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have a variety of physiological effects, including pain relief and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, which makes it readily available for research purposes. N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has also been shown to possess a wide range of biological activities, which makes it a useful tool for studying various biological processes.
One limitation of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide is its low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has not yet been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide. One area of research could focus on understanding the mechanism of action of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide in more detail. This could involve the identification of specific proteins that are targeted by N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide and the development of more selective inhibitors.
Another area of research could focus on the development of more soluble forms of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide, which would make it easier to work with in certain experimental settings. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide in vivo, including its efficacy and safety in animal models.
Conclusion:
In conclusion, N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide is a promising compound with a wide range of potential therapeutic applications. Its anti-cancer, anti-inflammatory, and analgesic properties make it a useful tool for studying various biological processes. While there are some limitations to its use in lab experiments, there are several future directions for research that could help to overcome these limitations and further our understanding of the compound's potential therapeutic applications.

Synthesis Methods

N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 1-methylindole-2-carboxylic acid with 4-chloro-1H-indole in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to yield N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide. The overall yield of this synthesis method is around 25%.

Scientific Research Applications

N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has been shown to possess a variety of biological activities, which make it a promising compound for therapeutic applications. One of the most significant applications of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide is its potential as an anti-cancer agent. N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide achieves this by inducing apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(1H-indol-4-yl)-1-methylindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-21-16-8-3-2-5-12(16)11-17(21)18(22)20-15-7-4-6-14-13(15)9-10-19-14/h2-11,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMKMYMXJFKRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide

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